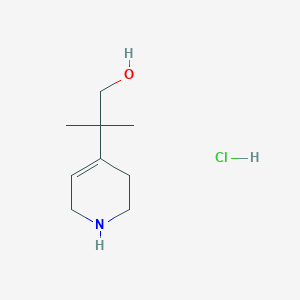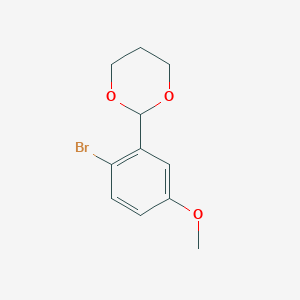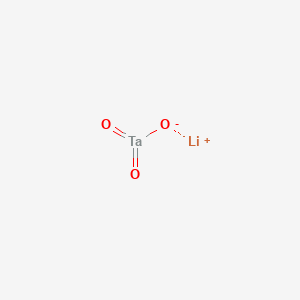
lithium;oxido(dioxo)tantalum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tantalate, with the chemical formula LiTaO₃, is an inorganic compound known for its unique optical, piezoelectric, and pyroelectric properties . It is a white, diamagnetic, water-insoluble solid that adopts a perovskite structure . This compound is widely used in various technological applications due to its exceptional properties.
準備方法
Synthetic Routes and Reaction Conditions: Lithium tantalate is typically synthesized by treating tantalum (V) oxide (Ta₂O₅) with lithium oxide (Li₂O) . The reaction is carried out under high-temperature conditions to facilitate the formation of the desired compound. The use of excess alkali results in the formation of water-soluble polyoxotantalates .
Industrial Production Methods: In industrial settings, single crystals of lithium tantalate are produced using the Czochralski method . This method involves pulling single crystals from the melt, which allows for the production of high-purity and defect-free crystals suitable for various applications .
化学反応の分析
Types of Reactions: Lithium tantalate undergoes several types of chemical reactions, including:
Oxidation: Lithium tantalate can be oxidized under specific conditions, although it is generally stable in its oxidized form.
Reduction: Reduction reactions can alter the oxidation state of tantalum within the compound.
Substitution: Substitution reactions can occur, where lithium or tantalum atoms are replaced by other elements.
Common Reagents and Conditions: Common reagents used in reactions involving lithium tantalate include strong acids and bases, which can facilitate the substitution and reduction processes. High temperatures are often required to drive these reactions to completion.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may produce lower oxidation state tantalum compounds, while substitution reactions can yield various lithium or tantalum derivatives.
科学的研究の応用
Lithium tantalate has a wide range of scientific research applications, including but not limited to:
Chemistry:
- Used in nonlinear optics for frequency doubling and other optical applications .
- Employed in infrared spectrophotometers as a standard detector element .
Biology:
- Utilized in biosensors due to its piezoelectric properties, which can detect biological interactions.
Medicine:
- Investigated for its potential use in medical imaging and diagnostic devices.
Industry:
作用機序
The mechanism by which lithium tantalate exerts its effects is primarily related to its piezoelectric and pyroelectric properties. These properties arise from the non-centrosymmetric crystal structure of lithium tantalate, which allows for the generation of electric charges in response to mechanical stress or temperature changes . The molecular targets and pathways involved include the alignment of dipoles within the crystal lattice, which generates an electric field.
類似化合物との比較
Lithium niobate (LiNbO₃): Similar to lithium tantalate in terms of structure and properties, but with different applications and performance characteristics.
Barium titanate (BaTiO₃): Another ferroelectric material with piezoelectric properties, commonly used in capacitors and sensors.
Uniqueness of Lithium Tantalate: Lithium tantalate is unique due to its higher photorefractive resistance compared to lithium niobate, making it more suitable for certain optical applications . Additionally, its smaller temperature frequency coefficient (TCF) provides better stability for high-precision devices .
特性
IUPAC Name |
lithium;oxido(dioxo)tantalum |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.3O.Ta/q+1;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFJATMCNLSYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Ta](=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO3Ta |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine](/img/structure/B8112856.png)
![1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone](/img/structure/B8112861.png)
![Rel-(3As,7R,8As)-2-(4-Chlorobenzyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8112870.png)
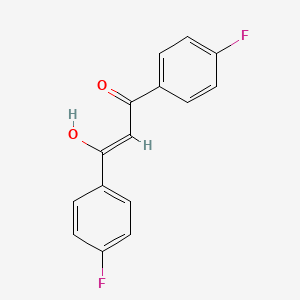
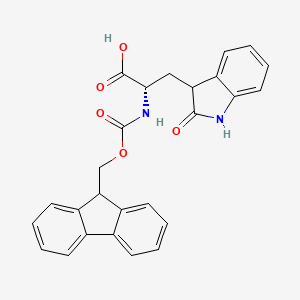
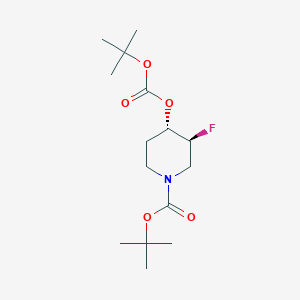
![(3R,6S,7AS)-6-(Dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B8112885.png)
![(1R,5S)-7-Benzyl 9-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B8112895.png)
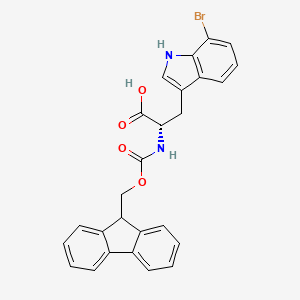
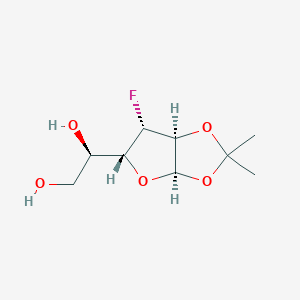
![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)
![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)
